molecular formula C11H16O3Si B101134 methyl 2-trimethylsilyloxybenzoate CAS No. 18001-14-4

methyl 2-trimethylsilyloxybenzoate

Cat. No.: B101134
CAS No.: 18001-14-4
M. Wt: 224.33 g/mol
InChI Key: WYRJFTUIUJWTAZ-UHFFFAOYSA-N
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Description

Methyl 2-trimethylsilyloxybenzoate is an organic ester derivative characterized by a trimethylsilyl (TMS) ether group at the 2-position of the benzoate ring. Its structure combines a methyl ester moiety with a bulky, hydrophobic silyl protecting group. This compound is primarily utilized in organic synthesis as an intermediate, particularly for protecting hydroxyl groups during multi-step reactions. The TMS group enhances steric hindrance and lipophilicity, which can influence solubility, reactivity, and stability in synthetic pathways .

Properties

CAS No.

18001-14-4

Molecular Formula

C11H16O3Si

Molecular Weight

224.33 g/mol

IUPAC Name

methyl 2-trimethylsilyloxybenzoate

InChI

InChI=1S/C11H16O3Si/c1-13-11(12)9-7-5-6-8-10(9)14-15(2,3)4/h5-8H,1-4H3

InChI Key

WYRJFTUIUJWTAZ-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1O[Si](C)(C)C

Canonical SMILES

COC(=O)C1=CC=CC=C1O[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester typically involves the reaction of benzoic acid with trimethylsilyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions usually include:

    Base: Commonly used bases include pyridine or triethylamine.

    Solvent: Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred.

    Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, is common.

Chemical Reactions Analysis

Types of Reactions

methyl 2-trimethylsilyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halides or other nucleophiles in the presence of a catalyst.

Major Products

The major products formed from these reactions include various benzoic acid derivatives, alcohols, and substituted benzoic acid esters.

Scientific Research Applications

methyl 2-trimethylsilyloxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical techniques like gas chromatography-mass spectrometry (GC-MS).

    Biology: Employed in the study of metabolic pathways and enzyme reactions.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism by which benzoic acid, 2-[(trimethylsilyl)oxy]-, methyl ester exerts its effects involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The ester group facilitates its incorporation into biological systems, where it can interact with enzymes and other biomolecules.

Comparison with Similar Compounds

Structural Analogs in Pesticide Chemistry

Several methyl benzoate derivatives with triazine and sulfonylurea substituents are employed as herbicides (). These include:

Compound Name Substituent Groups Molecular Weight (g/mol) Applications Key Properties
Triflusulfuron methyl ester 2-((4-(dimethylamino)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl)sulfamoyl) ~472.4 Herbicide Targets acetolactate synthase (ALS), sulfonylurea class
Ethametsulfuron methyl ester 2-((4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl)sulfamoyl) ~410.4 Herbicide ALS inhibitor, selective broadleaf control
Methyl 2-trimethylsilyloxybenzoate 2-(trimethylsilyloxy)benzoate ester 224.1 Synthetic intermediate Hydrophobic, protects hydroxyl groups, hydrolytically labile under acidic conditions

Key Differences :

  • Functionality : Unlike sulfonylurea herbicides, this compound lacks the triazine and sulfonylurea moieties critical for herbicidal activity.
  • Reactivity : The TMS group is prone to hydrolysis in aqueous acidic conditions, whereas sulfonylurea derivatives are designed for environmental stability .

Benzoate Derivatives with Hydroxy/Acetamido Substituents

Fluorochem and Chongqing Chemdad reports highlight analogs like methyl 4-acetamido-2-hydroxybenzoate ():

Compound Name Substituent Groups Molecular Weight (g/mol) Applications Key Properties
Methyl 4-acetamido-2-hydroxybenzoate 4-acetamido, 2-hydroxy ~209.2 Pharmaceutical intermediate Hydrophilic, hydrogen bonding
Methyl 2-hydroxy-4-(trifluoroacetamido)benzoate 2-hydroxy, 4-(trifluoroacetamido) ~277.2 Fluorinated intermediate Enhanced electronegativity, metabolic stability
This compound 2-(trimethylsilyloxy) 224.1 Protecting group reagent Lipophilic, steric shielding

Key Differences :

  • Solubility : The TMS group increases lipophilicity (logP ~2.8) compared to hydroxyl or acetamido derivatives (logP ~1.5–2.0), affecting solubility in organic solvents .
  • Stability : Acetamido and hydroxy groups are stable under neutral conditions, whereas the TMS group is cleaved by fluoride ions or mild acids .

Reactivity Comparison :

  • Silylation vs. Acetylation : TMSCl requires inert conditions (e.g., dry DMF), while acetylation with acetic anhydride proceeds in protic solvents.
  • Hydrolysis Rates : TMS ethers hydrolyze rapidly (t½ <1 hr in pH 3 buffer), whereas acetamides resist hydrolysis under similar conditions .

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